molecular formula C17H17N3O4S3 B2892829 N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021030-30-7

N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No.: B2892829
CAS No.: 1021030-30-7
M. Wt: 423.52
InChI Key: IBUHHDGZWWEORX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide (CAS# 1021124-42-4) is a synthetic small molecule with a molecular formula of C17H17N3O4S3 and a molecular weight of 423.5 g/mol . This compound features a thiazole carboxamide core, a structural motif found in compounds with significant research potential in medicinal chemistry . The molecular scaffold incorporates both thiophene-sulfonamide and thiazole-carboxamide functional groups, which are associated with diverse biological activities in scientific research. Structurally related 2-aminothiazole sulfonamide derivatives have been investigated as potent inhibitors of enzymes like urease, α-glucosidase, and α-amylase, indicating value in metabolic and microbiological studies . Furthermore, thiazole-carboxamide derivatives have been explored for their inhibitory effects on cyclooxygenase (COX) enzymes, showcasing their relevance in inflammation and oncology research . Other studies on similar thiazole-carboxamide compounds have also identified potent negative allosteric modulation of AMPA receptors, suggesting potential applications in neuropharmacology research . This combination of features makes this compound a valuable chemical tool for researchers in hit-to-lead optimization campaigns and for probing novel biological mechanisms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-24-13-6-4-12(5-7-13)8-9-18-16(21)14-11-26-17(19-14)20-27(22,23)15-3-2-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUHHDGZWWEORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, structure-activity relationships (SAR), and its pharmacological effects based on recent studies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the formation of a thiazole ring linked to a thiophene sulfonamide moiety. The introduction of the 4-methoxyphenethyl group is crucial for enhancing the compound’s biological activity.

Key Structural Features

  • Thiazole Ring : Known for its role in various biological activities, including anticancer properties.
  • Thiophene Sulfonamide : Enhances solubility and bioavailability.
  • Methoxy Group : Contributes to lipophilicity, which can improve cell membrane penetration.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines.

  • Mechanism of Action :
    • The compound is thought to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is common among many anticancer agents targeting microtubules .
    • It has been shown to bind to the colchicine-binding site on tubulin, effectively disrupting microtubule dynamics .
  • Efficacy Against Cancer Cell Lines :
    • In vitro studies demonstrated IC50 values ranging from 0.7 μM to 3.8 μM across different cancer types, including melanoma and prostate cancer .
    • The compound was effective against multidrug-resistant (MDR) cancer cells, indicating its potential as a therapeutic agent in overcoming drug resistance .
Cancer Cell Line IC50 (μM) Activity
Leukemia (CCRF-CEM)0.124High
Non-Small Cell Lung Cancer (NCI-H522)3.81Moderate
Melanoma (A375)1.8 - 2.6High

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications:

  • Broad Spectrum Activity :
    • Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria while showing limited activity against Gram-negative strains due to permeability issues .
    • The presence of sulfonamide groups enhances antimicrobial potency.
  • In Vitro Studies :
    • Compounds derived from thiazole and thiophene structures have been reported to exhibit significant antibacterial and antifungal activities, with some derivatives outperforming traditional antibiotics like Ciprofloxacin against specific pathogens .

Case Studies

Several case studies provide insight into the biological efficacy of related compounds:

  • Study on SMART Compounds :
    • A series of derivatives showed enhanced antiproliferative activity compared to their predecessors, with modifications leading to improved binding and inhibition profiles against cancer cell lines .
  • Antimicrobial Evaluation :
    • Research indicated that benzothiazole derivatives exhibited notable antimicrobial properties against various strains, suggesting that structural modifications could yield potent new antibiotics .

Scientific Research Applications

N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. It integrates a thiazole ring, a thiophene moiety, a sulfonamide functional group, and a methoxyphenethyl substituent. The molecular formula for this compound is C15H16N2O3S2.

Scientific Research Applications

  • Biological Activities N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has been studied for its antibacterial and anticancer properties. Derivatives of thiazoles and thiophenes are often evaluated for their efficacy against Gram-positive and Gram-negative bacteria, as well as their ability to inhibit tumor cell proliferation.
  • Pharmaceuticals This compound has potential applications in pharmaceuticals due to its biological activities and may serve as a lead compound for developing new antibacterial agents or anticancer drugs. Its unique structure makes it a candidate for further modifications to enhance efficacy or reduce toxicity.
  • Interaction Studies Interaction studies of N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide with biological targets are crucial for understanding its mechanism of action. Molecular docking studies can reveal how this compound interacts with specific enzymes or receptors involved in disease pathways. Such studies often focus on binding affinities and inhibition constants compared to known inhibitors.

Structural Similarities and Biological Activities

Several compounds share structural similarities with N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide:

Compound NameStructural FeaturesBiological Activity
Benzothiazole DerivativeContains benzothiazole coreAntimicrobial
1,3,4-ThiadiazoleIncorporates thiadiazole ringAnticancer
SulfanilamideBasic sulfonamide structureAntibacterial

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazole Derivatives

Compound Name Thiazole Substituents Key Functional Groups Reference
This compound Thiophene-2-sulfonamido (C2), 4-methoxyphenethyl carboxamide (C4) Sulfonamide, Methoxyaryl Target Compound
N-(2-Methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide Phenylsulfonamido (C2), 4-methyl (C5), 2-methoxyphenethyl carboxamide Sulfonamide, Methyl, Methoxyaryl
(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-TMB*)propyl)thiazole-4-carboxamide 3,4,5-Trimethoxybenzamido (C2), 4,4-difluorocyclohexyl carboxamide Trimethoxybenzamido, Difluorocyclohexyl
2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e) Phenyl (C2), 3,4,5-trimethoxyphenyl carboxamide (C4) Phenyl, Trimethoxyphenyl
N-(4,4-Difluorocyclohexyl)-2-(1-(3,4,5-TMB)pyrrolidin-2-yl)thiazole-4-carboxamide (111) 3,4,5-Trimethoxybenzoyl-pyrrolidine (C2), 4,4-difluorocyclohexyl carboxamide Trimethoxybenzoyl-pyrrolidine

*TMB: Trimethoxybenzamido

Key Observations :

  • Sulfonamide vs. Benzamido Groups : The target compound’s thiophene-2-sulfonamido group distinguishes it from benzamido derivatives (e.g., ), which may alter binding affinity to targets like kinases or proteases due to differences in hydrogen-bonding capacity and steric bulk.
  • Aromatic vs.

Key Observations :

  • The target compound’s synthesis likely faces challenges similar to low-yield analogs (e.g., compound 51 in ) if steric hindrance from the thiophene-2-sulfonamido group complicates coupling reactions.
  • High-purity compounds (>95%, ) suggest effective chromatographic purification, which would be critical for the target compound’s bioactivity assessment.

Pharmacological and Physicochemical Properties

Key Observations :

  • Analogous compounds (e.g., TR in ) demonstrate nucleotide synthesis inhibition, suggesting the target compound could share similar mechanisms if metabolized to active derivatives.

Q & A

Q. Table 1: Yield Optimization Across Steps

StepSolventCatalystYield (%)Reference
Sulfonamide couplingDMFNone65
Thiazole formationTHFCuI/L-proline78
Carboxamide couplingDCMEDC/HOBt85

What advanced spectroscopic techniques confirm structural integrity, and how should data be interpreted?

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks for thiophene (δ 7.2–7.5 ppm), methoxyphenethyl (δ 3.8 ppm for -OCH3), and thiazole protons (δ 8.1–8.3 ppm). validated compounds via matched theoretical/experimental shifts .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 385.5 for C19H19N3O4S2) with <2 ppm error .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions, such as thiazole-thiophene junctions .

What in vitro models evaluate anticancer potential, and how should controls be designed?

Q. Advanced Research Focus

  • Cell line selection : Use panels like NCI-60 for broad cytotoxicity screening. highlights selectivity against cancer vs. normal cells (e.g., IC50 <10 µM in MCF-7) .
  • Experimental controls :
    • Positive controls : Doxorubicin or cisplatin for cytotoxicity benchmarks.
    • Vehicle controls : DMSO (≤0.1% v/v) to rule out solvent effects.
    • Assay validation : Repeat dose-response curves (3+ replicates) with ATP-based viability assays (e.g., CellTiter-Glo) .

How should contradictory bioactivity data across cell lines or assays be analyzed?

Q. Advanced Research Focus

  • Mechanistic profiling : Use transcriptomics (RNA-seq) or proteomics to identify differential target engagement. For example, notes thiazoles may upregulate pro-apoptotic Bax in some lines but not others .
  • Assay conditions : Check pH, serum content, and incubation time. observed reduced activity in high-serum media due to protein binding .
  • Statistical reconciliation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC50 values across studies .

What strategies enhance aqueous solubility for in vivo testing?

Q. Advanced Research Focus

  • Prodrug design : Introduce phosphate esters at methoxy groups, hydrolyzed in vivo (e.g., used acetamide derivatization) .
  • Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (100–200 nm) to improve bioavailability, as tested in .
  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) for parenteral administration .

How can computational modeling predict target interactions?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR or VEGFR2). suggested thiophene sulfonamides occupy ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes .
  • QSAR models : Correlate substituent effects (e.g., methoxy position) with bioactivity using Random Forest algorithms .

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